molecular formula C17H21ClN2OS B4628410 3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4628410
M. Wt: 336.9 g/mol
InChI Key: KGISEBXIYGDQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21ClN2OS and its molecular weight is 336.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is 336.1063122 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology Applications

Research on benzene-1,3,5-tricarboxamides (BTAs) highlights the importance of similar structures in supramolecular chemistry and nanotechnology. BTAs are known for their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties are exploited in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential for designing novel materials and devices (Cantekin, de Greef, & Palmans, 2012).

Biomedical Research and Drug Development

The review of cisapride, a substituted piperidinyl benzamide, emphasizes the significance of such compounds in biomedical research, specifically as prokinetic agents in gastrointestinal motility disorders. Although not directly related to "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," the pharmacodynamic and pharmacokinetic properties of cisapride illustrate the potential medical applications of structurally similar compounds. This includes facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Environmental Science and Toxicology

Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into environmental science and toxicology relevant to similar compounds. While parabens differ chemically from "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," understanding the biodegradation, persistence, and ubiquity of parabens in various environments could offer parallels in studying the environmental impact and degradation pathways of structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Properties

IUPAC Name

3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-2-9-20-10-7-12(8-11-20)19-17(21)16-15(18)13-5-3-4-6-14(13)22-16/h3-6,12H,2,7-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISEBXIYGDQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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